molecular formula C26H27N5O2 B2630521 Vilazodone D8

Vilazodone D8

Cat. No.: B2630521
M. Wt: 449.6 g/mol
InChI Key: SGEGOXDYSFKCPT-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vilazodone involves several steps, starting from 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide . The process includes:

    Reaction of 5-cyanoindole with 4-chlorobutanoyl chloride: under catalysis by isobutyl-AlCl2 to form an intermediate.

    Reduction of the intermediate: using 2-(methoxyethoxy)aluminum hydride.

    Hydrogenation of 5-nitrobenzofuran-2-carboxamide: with Pd/C to form another intermediate.

    Nucleophilic substitution: of the intermediates using K2CO3/DMF to finally obtain Vilazodone.

Industrial Production Methods

For industrial production, a more scalable and cost-effective method involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. This method yields Vilazodone with 99% purity and an overall yield of 24% .

Chemical Reactions Analysis

Types of Reactions

Vilazodone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Vilazodone .

Scientific Research Applications

Vilazodone D8 is extensively used in scientific research, particularly in:

Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGOXDYSFKCPT-PMCMNDOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.